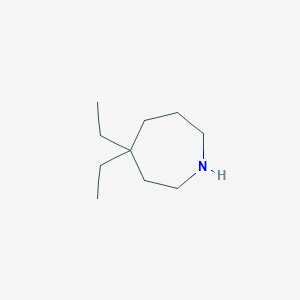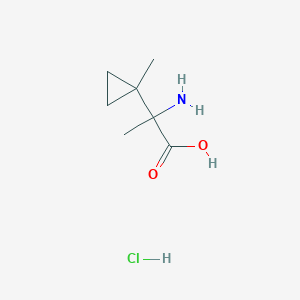
2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1798010-75-9 . It has a molecular weight of 179.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2.ClH/c1-6(3-4-6)7(2,8)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Neuropharmacological Applications
1-Aminocyclopropanecarboxylic acid, a compound closely related to 2-Amino-2-(1-methylcyclopropyl)propanoic acid hydrochloride, has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor complex. It acts as a potent and selective ligand for the glycine modulatory site, blocking convulsions induced by NMDA in a dose-dependent manner. This suggests potential therapeutic applications in treating neuropathologies associated with excessive NMDA receptor activation (Skolnick et al., 1989). Additionally, 1-Aminocyclopropanecarboxylic acid and its derivatives exhibit antidepressant and anxiolytic actions in animal models, indicating their potential as novel antidepressant/anxiolytic agents (Trullás et al., 1991).
Synthetic Chemistry and Biochemistry Applications
Enantiomerically pure 1-Aminocyclopropanephosphonic acids, derivatives of this compound, have been synthesized for use in various chemical applications, showcasing the versatility of this compound in synthetic organic chemistry (Fadel & Tesson, 2000). Moreover, 1-Aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria have been shown to ameliorate the biomass characteristics of Panicum maximum under stress, illustrating the agricultural applications of related compounds (Tiwari et al., 2018).
Pharmacological Research
Research into 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, structurally similar to this compound, has led to the discovery of potential new antidepressants, with several derivatives showing more activity than traditional treatments (Bonnaud et al., 1987).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-amino-2-(1-methylcyclopropyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(3-4-6)7(2,8)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCNFLOZPDCAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
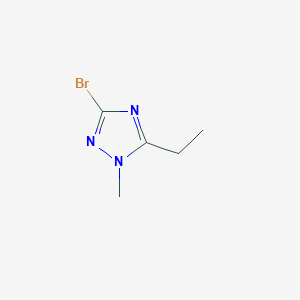

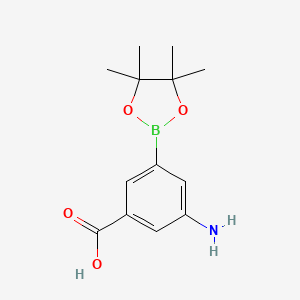
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
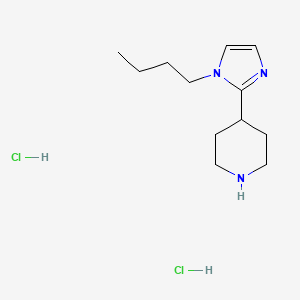



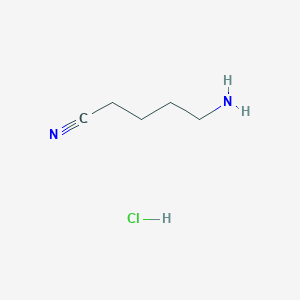
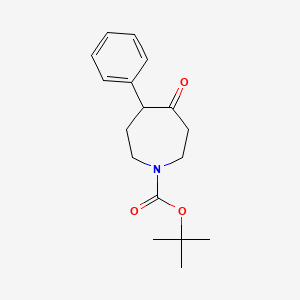
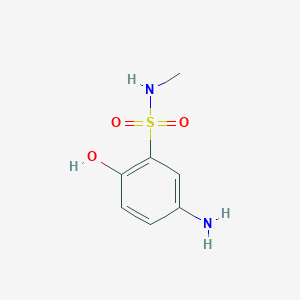
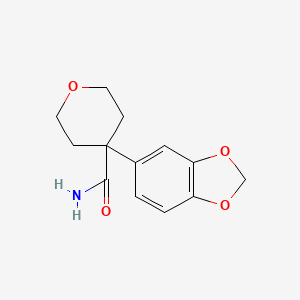
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)
